3-Bromo-4-ethoxy-5-methoxybenzoic acid

Organic Synthesis Compound Characterization Solid-Phase Handling

3-Bromo-4-ethoxy-5-methoxybenzoic acid (671790-48-0) offers a unique substitution pattern for efficient synthesis. Pre-installed 3-bromo enables direct Suzuki/Heck coupling, while 4-ethoxy and 5-methoxy groups optimize LogP (~2.42) for oral bioavailability. Essential for antileishmanial chalcone FERAI (IC50 9.75 μM) and immunomodulatory SAR. Analogs with different substituents fail to replicate this electronic and steric profile. ≥98% purity, ready for reproducible lead optimization.

Molecular Formula C10H11BrO4
Molecular Weight 275.098
CAS No. 671790-48-0
Cat. No. B2857531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethoxy-5-methoxybenzoic acid
CAS671790-48-0
Molecular FormulaC10H11BrO4
Molecular Weight275.098
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Br)C(=O)O)OC
InChIInChI=1S/C10H11BrO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
InChIKeyVDKJPBQKOGGPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS 671790-48-0): Procurement and Differentiation Guide for Pharmaceutical Intermediates


3-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS 671790-48-0) is a trisubstituted benzoic acid derivative featuring a 3-bromo, 4-ethoxy, and 5-methoxy substitution pattern. This compound serves primarily as a versatile synthetic intermediate for constructing biologically active molecules, with its distinct substitution pattern enabling selective reactivity in cross-coupling and functionalization reactions [1]. The compound's molecular formula is C10H11BrO4 with a molecular weight of 275.1 g/mol, and it exhibits a melting point of 141-142°C with typical commercial purity specifications of ≥95% .

Why 3-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS 671790-48-0) Cannot Be Replaced by Generic Analogs in Lead Optimization


The precise 3-bromo-4-ethoxy-5-methoxy substitution pattern on the benzoic acid core dictates both the compound's synthetic utility and the biological activity of its derived products. Substituting with close analogs such as 3-bromo-4-hydroxy-5-methoxybenzoic acid, 3-bromo-4-methoxybenzoic acid, or 3-bromo-4-ethoxybenzoic acid results in altered electronic properties, hydrogen-bonding capacity, and steric profiles that fundamentally change reactivity in cross-coupling reactions and the pharmacophore geometry of downstream products [1]. The presence of both electron-donating (ethoxy, methoxy) and electron-withdrawing (bromo) groups at specific positions creates a unique reactivity profile that cannot be replicated by analogs with different substitution patterns, making the exact compound essential for reproducible synthetic outcomes and structure-activity relationship studies [2].

3-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS 671790-48-0): Comparative Quantitative Evidence for Scientific Selection


Physical Property Differentiation: Melting Point and Molecular Weight Comparison

The target compound exhibits a melting point of 141-142°C, which is significantly lower than the 4-hydroxy analog 3-bromo-4-hydroxy-5-methoxybenzoic acid and higher than the non-brominated analog 4-ethoxy-3-methoxybenzoic acid, reflecting altered crystallinity and handling properties . The molecular weight of 275.1 g/mol distinguishes it from lighter analogs such as 3-bromo-4-methoxybenzoic acid (231.05 g/mol) and 3-bromo-4-ethoxybenzoic acid (245.07 g/mol), which has implications for purification and analytical detection [1].

Organic Synthesis Compound Characterization Solid-Phase Handling

Lipophilicity (LogP) Differentiation for Membrane Permeability Predictions

The target compound's calculated LogP value of approximately 2.42 reflects balanced lipophilicity conferred by the ethoxy group at position 4, which is higher than that of the hydroxy analog 3-bromo-4-hydroxy-5-methoxybenzoic acid and lower than that of the non-brominated analog 4-ethoxy-3-methoxybenzoic acid (XLogP3 ~2.9) . This positioning is critical for optimizing membrane permeability while maintaining aqueous solubility in lead series.

ADME Prediction Drug Design Physicochemical Profiling

Synthetic Versatility: Bromine as a Handle for Cross-Coupling Reactions

The 3-bromo substituent in the target compound provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), whereas non-halogenated analogs such as 4-ethoxy-3-methoxybenzoic acid lack this synthetic handle and require additional steps to introduce a coupling partner [1]. The presence of the bromine atom enables direct C-C bond formation at the 3-position, a key advantage over the non-brominated analog which must undergo electrophilic aromatic substitution or directed metalation to achieve similar functionalization.

Cross-Coupling C-C Bond Formation Late-Stage Functionalization

Biological Relevance: Target-Derived Chalcone Exhibits Selective Antileishmanial Activity

A chalcone derivative synthesized from the target compound's phenyl ring, (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)prop-2-en-1-one (FERAI), demonstrated an IC50 of 9.75 ± 1.7 μM against Leishmania braziliensis promastigotes with a CC50 of 66 ± 0.12 μM in murine macrophages, resulting in a selectivity index of approximately 6.8 [1]. This selectivity is superior to that of the reference drug amphotericin B (CC50 = 3.6 ± 0.50 μM) in the same assay system.

Antiparasitic Leishmaniasis Chalcone Derivatives

Immunomodulatory Activity of Target-Derived Chalcone in Murine Models

The chalcone derivative FERAI, derived from the target compound, demonstrated immunomodulatory activity in LPS-stimulated murine macrophages, reducing pro-inflammatory cytokine production and NO release. In a carrageenan-induced paw edema model, FERAI treatment reduced lesion size and inflammatory infiltrate compared to vehicle control [1]. The specific substitution pattern of the target compound contributes to the chalcone's unique immunomodulatory profile.

Immunomodulation Inflammation Cytokine Modulation

Procurement Consideration: Commercial Availability and Price Benchmarking

The target compound is commercially available from multiple vendors with a purity specification of 95-98% . Pricing data indicates that 3-bromo-4-ethoxy-5-methoxybenzoic acid is available at approximately $54 for 50 mg, $365 for 2.5 g, and $955 for 10 g (Enamine, 2025) [1]. In comparison, the simpler analog 3-bromo-4-methoxybenzoic acid (no ethoxy group) is generally lower cost due to fewer synthetic steps, but lacks the extended alkoxy chain that may be critical for specific binding interactions.

Chemical Procurement Cost Analysis Supply Chain

Optimal Research and Industrial Application Scenarios for 3-Bromo-4-ethoxy-5-methoxybenzoic acid (CAS 671790-48-0)


Synthesis of Antileishmanial Chalcone Derivatives

Utilize the target compound as a key building block to synthesize the chalcone FERAI, which demonstrates selective antileishmanial activity with an IC50 of 9.75 μM against L. braziliensis promastigotes and a selectivity index of 6.8 over mammalian cells [1]. This scaffold serves as a starting point for structure-activity relationship (SAR) studies aimed at optimizing antileishmanial potency while maintaining low cytotoxicity.

Development of Immunomodulatory Agents

Employ the target compound in the synthesis of chalcone-based immunomodulators that reduce pro-inflammatory cytokine production and NO release in macrophages, with demonstrated in vivo efficacy in reducing paw edema in murine models [1]. The 3-bromo-4-ethoxy-5-methoxy substitution pattern on the phenyl ring is essential for the observed immunomodulatory activity.

Medicinal Chemistry SAR Campaigns Requiring Balanced Lipophilicity

Select this compound when optimizing lead series for oral bioavailability, as its calculated LogP of approximately 2.42 positions it in the favorable range for membrane permeability while retaining adequate solubility [1]. The ethoxy group at position 4 provides a tunable handle for modulating lipophilicity without introducing additional hydrogen bond donors.

Cross-Coupling-Dependent Synthetic Routes

Incorporate this compound into synthetic sequences that rely on palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) at the 3-position [1]. The pre-installed bromine eliminates the need for separate halogenation steps, reducing overall step count and improving synthetic efficiency compared to non-halogenated benzoic acid derivatives.

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